molecular formula C10H17ClN2O3 B6589611 tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate CAS No. 2725925-99-3

tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

Cat. No.: B6589611
CAS No.: 2725925-99-3
M. Wt: 248.7
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Description

tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective group properties.

    tert-Butyl (cyanomethyl)carbamate: Another carbamate derivative with a different substituent.

    tert-Butyl N-(benzyloxy)carbamate: A protected hydroxylamine with similar reactivity

Uniqueness:

Properties

CAS No.

2725925-99-3

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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